molecular formula C10H7F3N4S B5590297 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B5590297
M. Wt: 272.25 g/mol
InChI Key: FYCWKMRHRPAJIG-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a trifluoromethyl group, a benzylideneamino group, and a triazole ringThe trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making this compound a valuable target for research and development .

Preparation Methods

The synthesis of 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a benzylideneamine derivative with a trifluoromethyl-substituted triazole precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(E)-benzylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4S/c11-10(12,13)8-15-16-9(18)17(8)14-6-7-4-2-1-3-5-7/h1-6H,(H,16,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWKMRHRPAJIG-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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